molecular formula C11H15ClF2N2O B3006914 2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile CAS No. 2411194-30-2

2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile

Cat. No. B3006914
CAS RN: 2411194-30-2
M. Wt: 264.7
InChI Key: IQPVVRHXUYUDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile, also known as DAA-1106, is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. DAA-1106 belongs to the class of azepane compounds and is known to have high affinity for the translocator protein 18 kDa (TSPO), which is widely expressed in the central nervous system and peripheral tissues.

Mechanism of Action

2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile binds to the TSPO, which is a mitochondrial protein that plays a crucial role in the regulation of cellular metabolism, apoptosis, and inflammation. The TSPO is upregulated in various pathological conditions such as neuroinflammation, neurodegeneration, and cancer. 2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile binding to TSPO leads to the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile has been shown to have several biochemical and physiological effects in preclinical studies. 2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile has been found to reduce oxidative stress, inflammation, and apoptosis in various cell types, including neurons, astrocytes, and microglia. Moreover, 2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile has been shown to improve mitochondrial function, enhance neurogenesis, and promote synaptic plasticity. In animal models, 2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile has been found to reduce neuroinflammation, improve cognitive function, and reduce tumor growth.

Advantages and Limitations for Lab Experiments

2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile has several advantages for lab experiments. 2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile has high affinity and selectivity for TSPO, which allows for the specific targeting of this protein. Moreover, 2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile has been extensively studied in preclinical models, and its pharmacokinetics and pharmacodynamics have been well-characterized. However, there are some limitations to the use of 2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile in lab experiments. 2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile is a relatively new compound, and its long-term safety and efficacy in humans are not yet fully understood. Moreover, 2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile has low water solubility, which may limit its use in certain experimental conditions.

Future Directions

There are several future directions for the study of 2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile. One potential application of 2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile is in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. 2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile has been shown to have neuroprotective effects and may be useful in preventing or slowing the progression of these diseases. Another potential application of 2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile is in the treatment of psychiatric disorders such as anxiety and depression. 2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile has been found to modulate the HPA axis and may be useful in regulating stress responses. Moreover, 2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile has been shown to have anti-tumor effects and may be useful in the treatment of various types of cancer. Finally, there is a need for further studies to elucidate the long-term safety and efficacy of 2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile in humans.

Synthesis Methods

The synthesis of 2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile involves the reaction of 2-chloropropanoyl chloride with 5,5-difluoroazepan-4-ylamine in the presence of triethylamine. The resulting intermediate is then treated with acetonitrile to obtain the final product, 2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile. The synthesis of 2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile has been optimized to obtain high yields and purity.

Scientific Research Applications

2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile has been extensively studied for its potential therapeutic applications in various diseases such as neurodegenerative disorders, psychiatric disorders, and cancer. 2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects in preclinical studies. Moreover, 2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile has been found to modulate immune responses and reduce tumor growth in animal models.

properties

IUPAC Name

2-[1-(2-chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClF2N2O/c1-8(12)10(17)16-6-3-9(2-5-15)11(13,14)4-7-16/h8-9H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPVVRHXUYUDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C(CC1)(F)F)CC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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